(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
Overview
Description
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C₄H₁₁NO₂·2HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and various organic solvents are used under specific conditions to achieve these reactions.
Major Products Formed: The major products include oxidized derivatives, reduced amines, and substituted compounds.
Scientific Research Applications
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand protein interactions and enzyme activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It is involved in various biochemical pathways that influence cellular processes and physiological functions.
Comparison with Similar Compounds
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: can be compared with similar compounds such as:
L-Aspartic acid dihydrochloride
N-Methyl-D-aspartic acid (NMDA)
Beta-alanine dihydrochloride
These compounds share structural similarities but differ in their functional groups and applications. This compound is unique in its specific molecular configuration and its use in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNGZATZQMSHU-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705328 | |
Record name | 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31697-39-9 | |
Record name | 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride described in the paper?
A1: The paper details a novel method for synthesizing enantiopure (+)-(S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride [=(+)-(S)-A2pr(Me2)·2HCl·0.5H2O] using a chiral cobalt(III) complex as a protecting group. [] This method allows for the stereocontrolled synthesis of the target compound from the corresponding aspartate complex. [] This is significant because it provides a route to obtain the enantiomerically pure compound, which is crucial for studying its biological activity and potential applications in various fields. The reference for this information is:
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